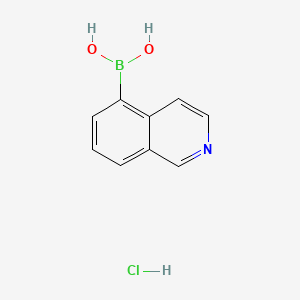

Isoquinolin-5-ylboronic acid hydrochloride

Übersicht

Beschreibung

Isoquinolin-5-ylboronic acid hydrochloride is a boronic acid derivative with the molecular formula C9H9BClNO2. It is a versatile compound used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isoquinolin-5-ylboronic acid hydrochloride can be synthesized through several methods. One common approach involves the borylation of isoquinoline derivatives. The reaction typically uses a palladium catalyst and a boron reagent, such as bis(pinacolato)diboron, under mild conditions. The reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination to yield the desired boronic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Isoquinolin-5-ylboronic acid hydrochloride undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Alcohols and Ketones: Formed through oxidation reactions.

Substituted Isoquinolines: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Isoquinolin-5-ylboronic acid hydrochloride has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of isoquinolin-5-ylboronic acid hydrochloride in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst reacts with the aryl or vinyl halide to form a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the carbon-carbon bond and regenerate the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling, but with a simpler structure.

Pyridine-3-boronic Acid: Similar in structure but with a pyridine ring instead of an isoquinoline ring.

Naphthylboronic Acid: Contains a naphthalene ring, offering different reactivity and properties.

Uniqueness

Isoquinolin-5-ylboronic acid hydrochloride is unique due to its isoquinoline ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and biologically active compounds .

Biologische Aktivität

Isoquinolin-5-ylboronic acid hydrochloride (CAS No. 355386-94-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid functional group attached to an isoquinoline moiety. The molecular formula is with a molecular weight of 172.98 g/mol. It is soluble in various solvents, exhibiting good bioavailability and moderate lipophilicity, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H8BNO2 |

| Molecular Weight | 172.98 g/mol |

| Solubility | 1.37 mg/ml |

| Log P (octanol-water partition) | 0.17 |

| Bioavailability Score | 0.55 |

This compound functions primarily as a CYP1A2 inhibitor , which can influence the metabolism of various drugs and potentially enhance their therapeutic effects or reduce toxicity. Additionally, it has been noted for its interactions with other cytochrome P450 enzymes, although it does not significantly inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

Anticancer Activity

Research has indicated that isoquinolin-5-ylboronic acid derivatives exhibit promising anticancer properties. They have been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation. For instance, studies have highlighted the compound's ability to inhibit the growth of breast cancer cells by targeting specific molecular pathways .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preclinical studies suggest that isoquinolin-5-ylboronic acid can reduce inflammation markers in various models of inflammatory diseases, indicating potential therapeutic applications in conditions like arthritis and inflammatory bowel disease .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

-

Study on Anticancer Effects :

- A study published in Journal of Medicinal Chemistry demonstrated that isoquinolin-5-ylboronic acid derivatives showed significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

- The mechanism was linked to the induction of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

-

Anti-inflammatory Research :

- In a model of acute inflammation induced by carrageenan, isoquinolin-5-ylboronic acid was shown to significantly reduce paw edema in rats, suggesting its effectiveness as an anti-inflammatory agent.

- The reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) was noted, supporting its potential use in treating inflammatory disorders.

-

Pharmacokinetic Studies :

- Pharmacokinetic profiling indicated that the compound has favorable absorption characteristics with a high gastrointestinal absorption rate, making it a suitable candidate for oral administration.

Eigenschaften

IUPAC Name |

isoquinolin-5-ylboronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2.ClH/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9;/h1-6,12-13H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHKZJGKVPKAJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CN=CC2=CC=C1)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657419 | |

| Record name | Isoquinolin-5-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-46-6 | |

| Record name | Boronic acid, B-5-isoquinolinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinolin-5-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.